1,3-Bis(bromomethyl)-5-nitrobenzene
Overview
Description
1,3-Bis(bromomethyl)-5-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-nitrobenzene can be synthesized through the bromination of 1,3-dimethyl-5-nitrobenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of greener brominating agents and solvents is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl2/HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
- Substituted benzene derivatives (e.g., 1,3-bis(aminomethyl)-5-nitrobenzene).
- Amino derivatives (e.g., 1,3-bis(bromomethyl)-5-aminobenzene).
- Aldehydes or carboxylic acids (e.g., 1,3-bis(formyl)-5-nitrobenzene).
Scientific Research Applications
1,3-Bis(bromomethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the synthesis of polymers and materials with specific properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: Derivatives of this compound are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-bis(bromomethyl)-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl groups. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles compared to 1,3-bis(bromomethyl)-5-nitrobenzene.
1,3-Bis(chloromethyl)-5-nitrobenzene: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity and reaction conditions.
1,3-Bis(bromomethyl)-2-nitrobenzene: The position of the nitro group affects the reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of both bromomethyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. The nitro group enhances the electrophilicity of the bromomethyl groups, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSIUHPRIGFUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395347 | |
Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-20-4 | |
Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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